molecular formula C17H16BrN5OS B302386 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

货号 B302386
分子量: 418.3 g/mol
InChI 键: BPFWNQLUCVRGIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, which is a process of programmed cell death. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).

作用机制

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide selectively binds to the BH3-binding groove of BCL-2 protein, which prevents its interaction with pro-apoptotic proteins and promotes apoptosis in cancer cells. BCL-2 is overexpressed in many types of cancer, which contributes to tumor survival and resistance to chemotherapy. This compound specifically targets BCL-2 without affecting other members of the BCL-2 family, such as BCL-xL and MCL-1, which have different roles in apoptosis regulation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been reported to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their therapeutic efficacy. This compound has also been shown to have immunomodulatory effects by promoting the activation of T cells and natural killer cells, which may contribute to its anticancer activity.

实验室实验的优点和局限性

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 inhibition, its well-characterized mechanism of action, and its availability as a commercial reagent. However, this compound also has some limitations, such as its potential toxicity to normal cells, its limited efficacy in some types of cancer, and the development of resistance in some patients.

未来方向

There are several future directions for the development and application of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide. One direction is to investigate the combination of this compound with other anticancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic activity. Another direction is to explore the use of this compound in combination with targeted therapies that exploit specific genetic mutations in cancer cells. Additionally, the development of novel BCL-2 inhibitors with improved pharmacological properties and reduced toxicity is an active area of research. Finally, the identification of biomarkers that predict response to this compound treatment may help to personalize cancer therapy and improve patient outcomes.

合成方法

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromoaniline, which undergoes a series of reactions to form the final product. The overall synthesis route involves the use of various reagents and solvents, such as triethylamine, acetic anhydride, and dichloromethane. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

科学研究应用

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has shown potent and selective inhibition of BCL-2, leading to induction of apoptosis in cancer cells. In clinical trials, this compound has demonstrated promising efficacy and safety profiles in patients with CLL, AML, and NHL. This compound has also been investigated in combination with other anticancer agents to enhance its therapeutic activity.

属性

分子式

C17H16BrN5OS

分子量

418.3 g/mol

IUPAC 名称

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-23-16(11-2-6-13(19)7-3-11)21-22-17(23)25-10-15(24)20-14-8-4-12(18)5-9-14/h2-9H,10,19H2,1H3,(H,20,24)

InChI 键

BPFWNQLUCVRGIT-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)N

规范 SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。